1,2,4-Trichloro-3,6-dimethoxy-5-nitrobenzene
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Overview
Description
1,2,4-Trichloro-3,6-dimethoxy-5-nitrobenzene is an organic compound with the molecular formula C8H6Cl3NO4. It is characterized by the presence of three chlorine atoms, two methoxy groups, and one nitro group attached to a benzene ring. This compound is known for its unique chemical properties and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,4-Trichloro-3,6-dimethoxy-5-nitrobenzene can be synthesized through multiple synthetic routes. One common method involves the nitration of 1,2,4-trichloro-3,6-dimethoxybenzene using nitric acid and sulfuric acid under controlled conditions. Another approach is the chlorination of 1,2,4-dimethoxy-3,6-dinitrobenzene using chlorine gas in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of specialized reactors and equipment to ensure precise control over reaction conditions. The production process may also involve purification steps to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1,2,4-Trichloro-3,6-dimethoxy-5-nitrobenzene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents like iron powder or hydrogen gas can be employed.
Substitution: Halogenation reactions using chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or hydroxylamines.
Substitution: Generation of halogenated derivatives.
Scientific Research Applications
1,2,4-Trichloro-3,6-dimethoxy-5-nitrobenzene has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biological systems and as a tool for probing molecular interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
1,2,4-Trichloro-3,6-dimethoxy-5-nitrobenzene is similar to other halogenated nitrobenzene derivatives, such as 1,3,5-trichloro-2,4,6-trinitrobenzene and 1,2-dimethoxy-3,4,6-trichlorobenzene. it is unique in its combination of functional groups and their positions on the benzene ring, which gives it distinct chemical properties and reactivity.
Comparison with Similar Compounds
1,3,5-Trichloro-2,4,6-trinitrobenzene
1,2-Dimethoxy-3,4,6-trichlorobenzene
This compound's unique structure and properties make it a valuable tool in various scientific and industrial applications. Its versatility and reactivity continue to make it a subject of interest for researchers and chemists alike.
Properties
CAS No. |
35282-83-8 |
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Molecular Formula |
C8H6Cl3NO4 |
Molecular Weight |
286.5 g/mol |
IUPAC Name |
1,2,4-trichloro-3,6-dimethoxy-5-nitrobenzene |
InChI |
InChI=1S/C8H6Cl3NO4/c1-15-7-3(9)4(10)8(16-2)6(5(7)11)12(13)14/h1-2H3 |
InChI Key |
SPMBUQVPNIMMQI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1Cl)Cl)OC)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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